

Application Note: In Vivo SPECT Imaging of Tumors Using Gold-199

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Compound of Interest

Compound Name: Gold-199

Cat. No.: B1202353

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Gold-199** (^{199}Au) is a promising radionuclide for Single Photon Emission Computed Tomography (SPECT) due to its favorable decay characteristics, including a half-life of 3.14 days and principal gamma emissions of 158.4 keV and 208.2 keV, which are well-suited for standard gamma cameras.[1][2] Unlike Gold-198 (^{198}Au), whose high-energy emissions are more suitable for therapeutic applications, ^{199}Au is better suited for diagnostic imaging.[3][4] When integrated into nanocarriers, such as gold nanoparticles (AuNPs), ^{199}Au enables highly sensitive and stable in vivo tracking of tumors. A key advantage of this platform is the ability to incorporate ^{199}Au atoms directly into the nanoparticle's crystal lattice, ensuring exceptional radiolabel stability for accurate longitudinal imaging.[3][5][6] This application note provides an overview, quantitative data, and detailed protocols for using ^{199}Au -labeled nanoparticles for targeted tumor imaging.

Data Presentation

The following tables summarize the key properties of **Gold-199** and the quantitative biodistribution data from preclinical studies involving ^{199}Au -doped gold nanoparticles in tumor-bearing mouse models.

Table 1: Nuclear Properties of **Gold-199** (^{199}Au)

Property	Value
Half-life ($t_{1/2}$)	3.14 days[2]
Decay Mode	β^- emission[2]
Principal γ -ray Energies	158.4 keV (40%), 208.2 keV (8.7%)[2]

| Production Method | Neutron irradiation of enriched ^{198}Pt [3] |

Table 2: In Vivo Biodistribution of Non-Targeted ^{199}Au -AuNPs in 4T1 Tumor-Bearing Mice Data is presented as percentage of injected dose per gram of tissue (%ID/g) \pm standard deviation.

Organ	5 nm AuNPs (1 h)	18 nm AuNPs (1 h)	5 nm AuNPs (4 h)	18 nm AuNPs (4 h)	5 nm AuNPs (24 h)	18 nm AuNPs (24 h)
Blood	18.2 ± 3.1	19.1 ± 2.9	10.1 ± 2.1	6.5 ± 1.5	2.1 ± 0.9	1.8 ± 0.6
Heart	11.9 ± 1.8	12.1 ± 2.0	6.5 ± 1.3	4.8 ± 1.1	1.5 ± 0.5	1.2 ± 0.4
Lung	15.1 ± 2.9	16.8 ± 3.1	8.2 ± 1.7	6.1 ± 1.4	1.9 ± 0.7	1.6 ± 0.5
Liver	12.5 ± 2.5	14.2 ± 2.8	15.8 ± 3.0	18.9 ± 3.5	19.5 ± 3.8	22.1 ± 4.1
Spleen	8.9 ± 1.9	6.5 ± 1.4	12.1 ± 2.6	21.5 ± 4.0	15.2 ± 3.1	25.8 ± 4.5
Kidney	4.1 ± 1.1	3.8 ± 0.9	3.5 ± 0.8	3.1 ± 0.7	2.8 ± 0.6	2.5 ± 0.5
Tumor	2.9 ± 0.8	2.5 ± 0.7	3.1 ± 0.9	2.8 ± 0.8	3.5 ± 1.4	3.1 ± 1.1

Data synthesized from a study by Zhao et al. in a 4T1 triple-negative breast cancer model.[3]

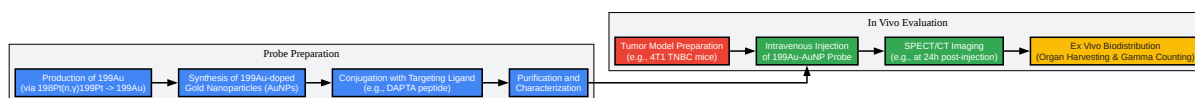
Table 3: Tumor Uptake Comparison: CCR5-Targeted vs. Non-Targeted ¹⁹⁹Au-AuNPs This table highlights the enhanced tumor accumulation of nanoparticles functionalized with a targeting ligand (DAPTA) for the CCR5 receptor.

Nanoparticle Probe	Tumor Uptake at 24h (%ID/g)
5-nm ^{199}Au -AuNP (Non-Targeted)	3.45 ± 1.44
5-nm ^{199}Au -AuNP-DAPTA (Targeted)	7.85 ± 2.15

The more than two-fold increase in tumor accumulation for the targeted probe is attributed to specific binding to the CCR5 receptor, demonstrating the value of active targeting.[3]

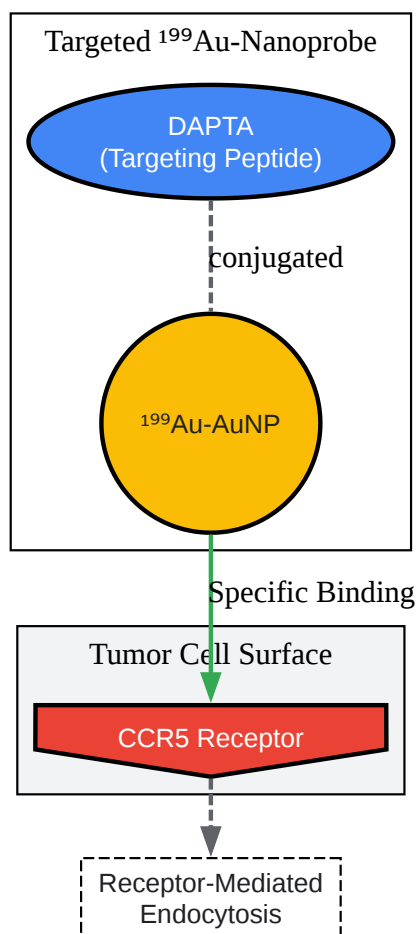
Visualizations

The following diagrams illustrate the experimental workflow for preparing and imaging with ^{199}Au -nanoprobes and the mechanism of tumor targeting.



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Caption: Experimental workflow for targeted SPECT imaging using ^{199}Au -nanoprobes.



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Caption: Mechanism of CCR5-targeted ^{199}Au -nanoprobe accumulation in a tumor cell.

Experimental Protocols

The following protocols are based on methodologies reported for the synthesis and evaluation of ^{199}Au -doped gold nanoparticles for tumor imaging.[3]

Protocol 1: Synthesis of 5 nm ^{199}Au -Doped Gold Nanoparticles (^{199}Au -AuNPs)

A. Materials:

- Cetyltrimethylammonium chloride (CTAC) solution (200 mM)
- HAuCl_4 solution (0.5 mM)

- $\text{H}^{199}\text{AuCl}_4$ in solution (activity concentration to be determined based on desired specific activity)
- Ascorbic acid (AA) solution (100 mM), freshly prepared
- Gold seed solution (Au clusters)
- Ultrapure water
- Amicon ultrafiltration units (MWCO \approx 100 kDa)

B. Equipment:

- Magnetic stirrer
- Vortex mixer
- Centrifuge
- Gamma counter for activity measurement
- Appropriate radiation shielding (e.g., lead bricks)

C. Procedure:

- **Reaction Mixture Preparation:** In a shielded environment, mix 2 mL of aqueous CTAC (200 mM) with 2 mL of aqueous HAuCl_4 (0.5 mM) containing the desired amount of $\text{H}^{199}\text{AuCl}_4$ (e.g., ~ 70 MBq for a typical batch). Gently mix the solution.
- **Reduction:** Add 1.5 mL of freshly prepared aqueous AA (100 mM) to the mixture.
- **Seeding:** Immediately add 1000 μL of the gold seed solution to initiate nanoparticle growth.
- **Reaction:** Allow the solution to stir magnetically for 1 hour at room temperature. The solution should change color, indicating nanoparticle formation.
- **Purification:**
 - Transfer the as-synthesized ^{199}Au -AuNP solution to an Amicon ultrafiltration unit.

- Centrifuge at 10,000 g for 5 minutes. Discard the filtrate.
- Re-suspend the nanoparticle pellet in 4 mL of ultrapure water.
- Repeat the washing step three times to remove excess reactants.
- Final Product: After the final wash, re-suspend the purified ^{199}Au -AuNPs in a suitable buffer (e.g., saline) for storage and subsequent experiments. Measure the final activity using a calibrated gamma counter.

Protocol 2: In Vivo Biodistribution Study

A. Materials & Equipment:

- Tumor-bearing animal model (e.g., 4T1 tumor-bearing BALB/c mice, with tumors 200–300 mm³)
- Purified ^{199}Au -AuNP probe solution in sterile saline
- Isoflurane anesthesia system
- Insulin syringes (or similar for tail vein injection)
- Dissection tools
- Tared vials for organ collection
- Analytical balance
- Calibrated gamma counter

B. Procedure:

- Dose Preparation: Prepare individual doses of the ^{199}Au -AuNP probe. A typical injected activity is 110–185 KBq in 100 µL of sterile saline per mouse. Prepare a standard of the injectate for later counting.
- Animal Dosing: Anesthetize a mouse using isoflurane. Administer the prepared dose via tail vein injection. Record the precise time of injection.

- Time Points: House the animals according to standard protocols. Euthanize groups of animals (n=4 per group is recommended) at predefined time points (e.g., 1 h, 4 h, and 24 h post-injection).
- Organ Harvesting:
 - At each time point, re-anesthetize the mice and euthanize them by cervical dislocation.
 - Collect blood via cardiac puncture.
 - Dissect and collect organs of interest (e.g., heart, lungs, liver, spleen, kidneys, tumor, muscle, bone).
 - Rinse organs of excess blood, gently blot dry, and place them in pre-weighed tared vials.
- Data Collection:
 - Weigh each vial containing an organ to determine the net organ weight.
 - Measure the radioactivity in each organ using a gamma counter. Also, count the injection standard.
- Data Analysis:
 - Calculate the percentage of the injected dose per gram (%ID/g) for each organ using the following formula: $\%ID/g = (\text{Counts in Organ} / \text{Organ Weight (g)}) / (\text{Total Injected Counts}) * 100$
 - Average the results for each group and calculate the standard deviation.

Protocol 3: In Vivo SPECT/CT Imaging

A. Materials & Equipment:

- Tumor-bearing mouse, prepared and injected as in Protocol 2.
- Animal-dedicated SPECT/CT scanner.
- Anesthesia system (isoflurane).

- Heating pad or lamp to maintain body temperature.
- Animal monitoring system (respiration, temperature).

B. Procedure:

- Animal Preparation: At the desired imaging time point (e.g., 24 h post-injection), anesthetize the mouse with isoflurane (e.g., 2% for induction, 1-1.5% for maintenance).
- Positioning: Position the animal on the scanner bed. Use tape or other fixtures to secure its position and minimize motion artifacts. Place a heating pad under the animal to maintain its body temperature throughout the scan.
- SPECT Acquisition:
 - Set the energy windows for the ^{199}Au photopeaks (e.g., centered at 158 keV and/or 208 keV with a 15-20% window).
 - Perform a whole-body SPECT scan using appropriate parameters (e.g., step-and-shoot mode, 360° rotation, 60-120 projections, 30-60 seconds per projection).
- CT Acquisition: Immediately following the SPECT scan, without moving the animal, acquire a CT scan for anatomical co-registration and attenuation correction. Use a low-dose protocol (e.g., 40-60 kVp, <1 mA).
- Image Reconstruction:
 - Reconstruct the SPECT data using an appropriate algorithm, such as 3D Ordered Subset Expectation Maximization (OSEM).
 - Apply corrections for attenuation (using the CT map), scatter, and detector response.
 - Fuse the reconstructed SPECT images with the CT images for anatomical localization of the radioactive signal.
- Image Analysis: Analyze the fused images to assess the localization and intensity of ^{199}Au -AuNP accumulation in the tumor relative to other organs. Quantitative analysis can be performed by drawing regions of interest (ROIs) on the images.

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